Regioisomeric Differentiation: 3,4-Dimethoxybenzyl vs. 2,3-Dimethoxybenzyl Isomer — Lipophilicity and Boiling Point Comparison
The 3,4-dimethoxybenzyl regioisomer (target, CAS 1142204-76-9) exhibits an ACD/LogP of 1.95 compared to 2.30 for the 2,3-dimethoxybenzyl positional isomer (CAS 1142204-81-6), representing a ΔLogP of -0.35 log units . This difference corresponds to an approximately 2.2-fold lower octanol-water partition coefficient. The boiling point of the target compound is predicted at 619.4±55.0 °C versus 608.5±55.0 °C for the 2,3-isomer, a difference of approximately 11 °C . Both isomers share identical molecular formula (C19H22N2O5), molecular weight (358.39), and polar surface area (88 Ų), meaning that the methoxy substitution pattern is the sole structural variable driving these measurable physicochemical differences .
| Evidence Dimension | Lipophilicity (ACD/LogP) and Boiling Point |
|---|---|
| Target Compound Data | ACD/LogP: 1.95; Boiling Point: 619.4±55.0 °C; PSA: 88 Ų (CAS 1142204-76-9) |
| Comparator Or Baseline | ACD/LogP: 2.30; Boiling Point: 608.5±55.0 °C; PSA: 88.1 Ų (2,3-isomer, CAS 1142204-81-6) |
| Quantified Difference | ΔLogP: -0.35 (target less lipophilic by ~2.2-fold); ΔBoiling Point: +11 °C (target higher boiling) |
| Conditions | ACD/Labs Percepta v14.00 predicted values at standard conditions; ChemSpider and Chemsrc databases |
Why This Matters
The lower LogP of the 3,4-isomer translates to improved aqueous solubility and distinct reversed-phase HPLC retention behavior, which is critical for reproducible purification, formulation development, and consistent bioassay results — a procuring scientist cannot interchange these regioisomers without revalidating chromatographic methods and solubility protocols.
